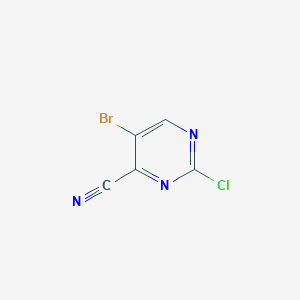
5-Bromo-2-chloropyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloropyrimidine-4-carbonitrile is an organic compound with the molecular formula C5HBrClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyrimidine-4-carbonitrile typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-chloropyrimidine-4-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5-amino-2-chloropyrimidine-4-carbonitrile or 5-alkoxy-2-chloropyrimidine-4-carbonitrile.
Reduction Products: 5-Bromo-2-chloropyrimidine-4-amine or other reduced derivatives.
Oxidation Products: Various oxidized forms of the original compound, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 5-Bromo-2-chloropyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It serves as a precursor for the synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of novel drugs targeting specific enzymes or receptors involved in diseases such as cancer, viral infections, and inflammatory disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloropyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, as a nucleoside analog, it can interfere with DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloropyrimidine: Lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Chloro-5-bromopyridine: Similar structure but with a pyridine ring, leading to different reactivity and applications.
5-Bromo-2-chloropyridine-4-carbonitrile: Similar but with a pyridine ring, affecting its chemical behavior and uses.
Uniqueness
5-Bromo-2-chloropyrimidine-4-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate for synthesizing a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry.
By understanding the properties, synthesis, reactions, and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and technological fields.
Eigenschaften
Molekularformel |
C5HBrClN3 |
|---|---|
Molekulargewicht |
218.44 g/mol |
IUPAC-Name |
5-bromo-2-chloropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5HBrClN3/c6-3-2-9-5(7)10-4(3)1-8/h2H |
InChI-Schlüssel |
QXJKJKKJZBNKGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


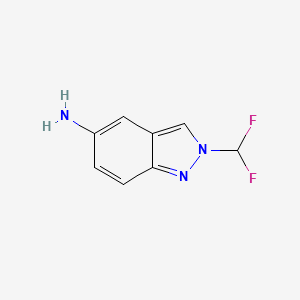



![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
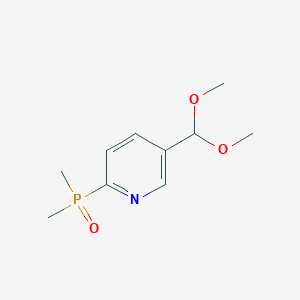

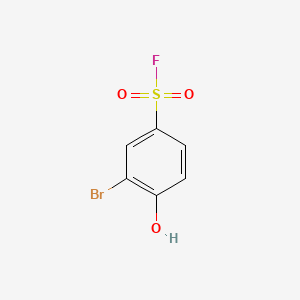
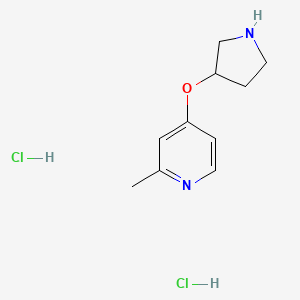

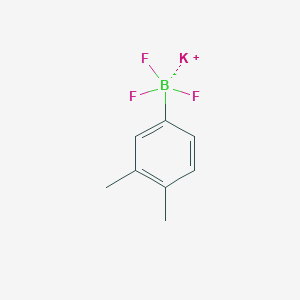
![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)


